molecular formula C21H23ClN2O4S B2452647 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide CAS No. 906784-37-0

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide

Cat. No. B2452647
CAS RN: 906784-37-0
M. Wt: 434.94
InChI Key: LZMVNUWLZZPFCI-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamide derivatives have been synthesized and evaluated for anti-inflammatory activity . These compounds were found to inhibit COX-1 and COX-2, enzymes involved in inflammation .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with chloroethyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were determined using various spectroscopic techniques .

Scientific Research Applications

Antimicrobial Applications

Compounds incorporating the thiazole ring, similar to the chemical structure , have been synthesized and evaluated for their antimicrobial activities. For instance, a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides demonstrated significant in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Candida albicans and Aspergillus niger. These findings suggest a potential for similar compounds in therapeutic applications targeting microbial diseases (Desai, Rajpara, & Joshi, 2013).

Anticancer Applications

Research into thiazole derivatives has also uncovered their potential as anticancer agents. For example, novel 4-thiazolidinone derivatives containing the benzothiazole moiety have shown promising antitumor activity. These compounds were synthesized and biologically evaluated, with some displaying considerable anticonvulsant activity in addition to their anticancer effects. This illustrates the versatility of thiazole derivatives in developing pharmacological agents with multiple therapeutic effects (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Material Science Applications

Compounds with structural features similar to "N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide" have been used in the synthesis of novel materials. For instance, new diamines were synthesized and polymerized with various dianhydrides to create aromatic polyimides. These materials exhibited high thermal stability and solubility in common organic solvents, making them suitable for advanced applications in electronics and aerospace industries (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Mechanism of Action

The anti-inflammatory activity of similar compounds is believed to be due to their inhibition of COX-1 and COX-2 enzymes .

Future Directions

The future directions for research on similar compounds could include further investigation of their anti-inflammatory properties and potential applications in medicinal chemistry .

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4S/c1-5-26-15-10-13(11-16(27-6-2)19(15)28-7-3)20(25)24-21-23-18-12(4)14(22)8-9-17(18)29-21/h8-11H,5-7H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMVNUWLZZPFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide

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